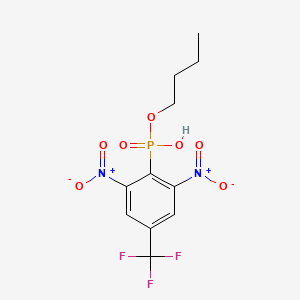
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and phosphonic acid ester functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester typically involves the nitration of a trifluoromethyl-substituted aromatic compound followed by the introduction of a phosphonic acid ester group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo reduction reactions to form amino derivatives.
Hydrolysis: The phosphonic acid ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically employed.
Major Products:
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: Phosphonic acid derivatives.
科学研究应用
(2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The phosphonic acid ester group can participate in phosphorylation reactions, affecting cellular signaling pathways.
相似化合物的比较
- (2,6-Dinitro-4-trifluoromethyl-phenyl)glycine
- (2,6-Dinitro-4-trifluoromethyl-phenyl)phthalimide
- (2,6-Dinitro-4-trifluoromethyl-phenyl)sulfinylacetic acid
Uniqueness: (2,6-Dinitro-4-trifluoromethyl-phenyl)-phosphonic acid monobutyl ester is unique due to the presence of the phosphonic acid ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
属性
分子式 |
C11H12F3N2O7P |
|---|---|
分子量 |
372.19 g/mol |
IUPAC 名称 |
butoxy-[2,6-dinitro-4-(trifluoromethyl)phenyl]phosphinic acid |
InChI |
InChI=1S/C11H12F3N2O7P/c1-2-3-4-23-24(21,22)10-8(15(17)18)5-7(11(12,13)14)6-9(10)16(19)20/h5-6H,2-4H2,1H3,(H,21,22) |
InChI 键 |
XGNJXJMCWVIGCK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(C1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





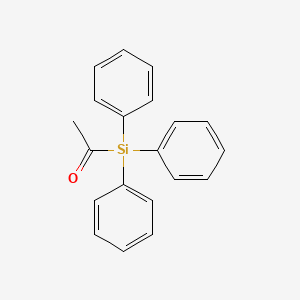
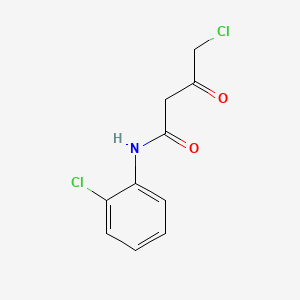

![(3-Methyl-3-bicyclo[2.2.1]heptanyl) 4-nitrobenzoate](/img/structure/B11954108.png)

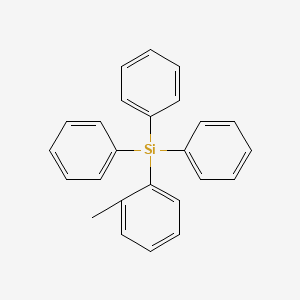
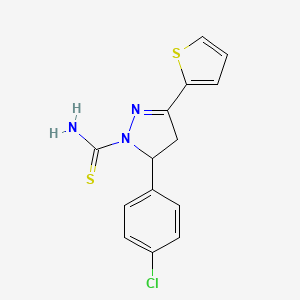
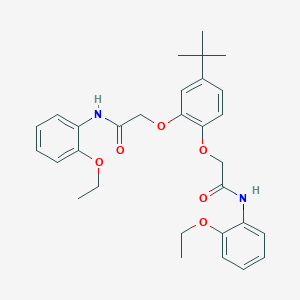
![2-((E)-{[4-(4-{[(E)-(2-Hydroxy-5-nitrophenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-4-nitrophenol](/img/structure/B11954162.png)


